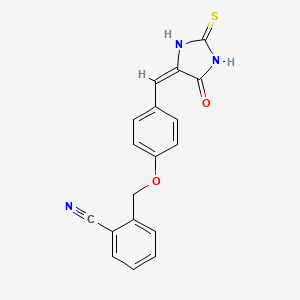

(E)-2-((4-((5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzonitrile

Description

Properties

IUPAC Name |

2-[[4-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c19-10-13-3-1-2-4-14(13)11-23-15-7-5-12(6-8-15)9-16-17(22)21-18(24)20-16/h1-9H,11H2,(H2,20,21,22,24)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXECLVTZQWRRGS-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)N3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)N3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-((4-((5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzonitrile, also known by its CAS number 340310-80-7, is a compound exhibiting significant biological activity, particularly in the fields of anticancer and antimicrobial research. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H13N3O2S, with a molar mass of 335.38 g/mol. Its unique structure includes a thioxoimidazolidin moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H13N3O2S |

| Molar Mass | 335.38 g/mol |

| CAS Number | 340310-80-7 |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study published in PMC8746798 evaluated derivatives of 2-thioxoimidazolidin-4-one and found that compound 4 , closely related to our compound of interest, exhibited potent cytotoxic effects against HepG2 liver cancer cells. The IC50 value for compound 4 was reported at 0.017 μM, significantly lower than that of standard treatments like Staurosporine (IC50 = 5.07 μM) and 5-FU (IC50 = 5.18 μM) .

Mechanisms of Action:

- Apoptosis Induction: Treatment with compound 4 resulted in a 19.35-fold increase in apoptosis markers.

- Cell Cycle Arrest: The compound induced cell cycle arrest at the G2/M phase.

- Gene Expression Modulation: It enhanced the expression of pro-apoptotic genes (p53, PUMA, Caspase 3, 8, and 9) while inhibiting the anti-apoptotic Bcl-2 gene.

- PI3K/AKT Pathway Inhibition: The compound inhibited this critical survival pathway at both gene and protein levels .

Antimicrobial Activity

In addition to its anticancer properties, related compounds have shown promising antimicrobial activities. A study on similar thioxoimidazolidin derivatives indicated significant antibacterial effects against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.004 mg/mL to 0.045 mg/mL .

In Vivo Studies

In vivo experiments using solid Ehrlich carcinoma (SEC) mice demonstrated that treatment with compound 4 led to a significant reduction in tumor volume from 5802 mm³ to 2766 mm³ after treatment compared to control groups .

Biochemical Parameters:

The treatment also showed non-significant decreases in serum ALT and AST levels while increasing total protein levels, indicating a favorable safety profile for liver function during treatment.

Summary of Findings

The biological activity of this compound suggests it is a promising candidate for further development as both an anticancer and antimicrobial agent. Its mechanisms include apoptosis induction, cell cycle arrest, modulation of gene expression related to cancer progression, and significant antimicrobial activity against various pathogens.

Comparison with Similar Compounds

Core Heterocyclic Moieties

The 5-oxo-2-thioxoimidazolidinone ring in the target compound is structurally analogous to thiazolidinone and imidazolidinone derivatives reported in the literature. For example:

- Thiazolidinone derivatives (e.g., 3-((1H-benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenylthiazolidin-4-ones) share a similar sulfur-containing heterocycle but replace the imidazolidinone oxygen with a sulfur atom.

- 5-Benzylidene-3-(2-oxo-2-phenylethyl)-2-thioxoimidazolidin-4-one () retains the thioxoimidazolidinone core but incorporates a benzylidene substituent instead of the benzonitrile-phenoxy methyl group. Such substitutions influence lipophilicity and metabolic stability .

Substituent Effects

- Benzonitrile Group: The target compound’s benzonitrile moiety is shared with benzimidazole derivatives (e.g., 4-[1-({5-[3-substituted phenyl]-4H-1,2,4-triazol-3-yl}methyl)-1H-benzimidazol-2-yl]benzonitrile), which exhibit anti-inflammatory activity comparable to Diclofenac Sodium .

- Phenoxy Methyl Linkage: This group distinguishes the target compound from analogs like 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile (), which features a trifluoromethyl group and a hydroxybutyl chain. The phenoxy methyl group may increase steric bulk and lipophilicity, impacting membrane permeability .

Physical and Chemical Properties

A comparative analysis of molecular properties is summarized below:

*Estimated based on structural similarity.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for (E)-2-((4-((5-oxo-2-thioxoimidazolidin-4-ylidene)methyl)phenoxy)methyl)benzonitrile?

The synthesis of this compound involves multi-step reactions, often starting with the formation of the imidazolidinone core. Key steps include:

- Condensation reactions : Combining 5-oxo-2-thioxoimidazolidin-4-ylidene derivatives with phenoxy-methylbenzonitrile precursors under reflux conditions. Solvents like DMF or acetic acid are typically used to enhance reactivity .

- Catalyst optimization : Transition metal catalysts or mild bases (e.g., sodium acetate) improve yield and regioselectivity .

- Temperature control : Maintaining temperatures between 80–120°C prevents side reactions like hydrolysis of the nitrile group .

Q. How can researchers confirm the stereochemistry and structural integrity of this compound?

- X-ray crystallography : Resolves the (E)-configuration of the imine bond and confirms spatial arrangement of the thioxoimidazolidinone and benzonitrile moieties .

- NMR spectroscopy :

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 366) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Molecular docking : Predict binding affinity to targets like kinases or enzymes by simulating interactions between the compound’s nitrile and thione groups with active-site residues .

- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with bioactivity using Hammett constants or DFT calculations .

- ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability, prioritizing derivatives with favorable pharmacokinetics .

Q. Example SAR Insights :

| Derivative | Substituent (R) | IC₅₀ (μM) | LogP |

|---|---|---|---|

| Parent | H | 12.3 | 2.8 |

| R = -NO₂ | Nitro | 5.7 | 3.1 |

| R = -OCH₃ | Methoxy | 18.9 | 2.5 |

Q. How should researchers address contradictions in bioactivity data across different assays?

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., incubation time, serum concentration) to reduce variability .

- Mechanistic studies : Use techniques like SPR (surface plasmon resonance) to validate direct target binding versus off-target effects .

- Statistical analysis : Apply ANOVA or Bayesian modeling to distinguish biological significance from experimental noise .

Q. What strategies improve synthetic yield for scale-up without compromising purity?

- Flow chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side products during imine formation .

- Workup optimization : Use column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization in DMF-ethanol mixtures .

- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time .

Methodological Guidelines

- Avoid commercial sources : Prioritize peer-reviewed synthesis protocols over vendor-supplied data (e.g., BenchChem is excluded per user guidelines) .

- Data reproducibility : Report detailed reaction conditions (e.g., solvent purity, drying time) to enable replication .

- Ethical considerations : Adhere to safety protocols for handling nitriles and thione-containing compounds, which may release toxic gases (e.g., HCN) under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.